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Cat. No.: B1330410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermochemical data for 3-
ethoxypropanal. Due to a scarcity of experimental data in publicly available literature, this

document primarily presents computationally derived values and outlines the methodologies—

both computational and experimental—that form the basis for such thermochemical

characterization.

Introduction to 3-Ethoxypropanal
3-Ethoxypropanal (C₅H₁₀O₂) is an organic compound characterized by the presence of both

an ether and an aldehyde functional group.[1][2] Its molecular structure influences its chemical

and physical properties, which are of interest in various chemical synthesis and research

applications. An understanding of its thermochemical properties, such as enthalpy of formation,

entropy, and heat capacity, is crucial for process design, safety analysis, and reaction

modeling.

Thermochemical Data
The following table summarizes the calculated thermochemical and physical properties for 3-
ethoxypropanal. These values have been estimated using the Joback group contribution

method.[3] It is important to note that these are theoretical estimations and may differ from

experimental values.
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Property Value Unit Source

Thermochemical

Properties

Standard Gibbs Free

Energy of Formation

(ΔfG°)

-213.30 kJ/mol
Joback Calculated

Property[3]

Standard Enthalpy of

Formation (gas,

ΔfH°gas)

-364.33 kJ/mol
Joback Calculated

Property[3]

Enthalpy of Fusion

(ΔfusH°)
12.18 kJ/mol

Joback Calculated

Property[3]

Physical Properties

Molecular Weight 102.13 g/mol [1][2][3]

Normal Boiling Point

(Tboil)
Not Available K

Critical Temperature

(Tc)
Not Available K

Critical Pressure (Pc) Not Available kPa

Critical Volume (Vc) Not Available m³/kmol

Computational Methodology: The Joback Method
The thermochemical data presented in this guide were calculated using the Joback method, a

group contribution technique for the estimation of pure component properties from molecular

structure alone.[4]

3.1. Principles of the Joback Method

The Joback method is a widely used estimation technique in chemical engineering. It assumes

that the properties of a molecule can be determined by summing the contributions of its

constituent functional groups.[4][5] This additive approach allows for the prediction of
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thermophysical properties without the need for experimental data, which is particularly useful

for novel or less-studied compounds.[4] The method breaks down the molecule into a set of

predefined functional groups, each with an assigned numerical contribution to the overall

property being estimated.[6][7]

3.2. Calculation of Thermochemical Properties

Standard Enthalpy of Formation (ΔfH°gas): The enthalpy of formation in the ideal gas state

at 298.15 K is calculated by summing the group contributions for all functional groups

present in the 3-ethoxypropanal molecule.[1]

Standard Gibbs Free Energy of Formation (ΔfG°): Similar to the enthalpy of formation, the

Gibbs free energy of formation is estimated by the summation of group-specific values.[1]

Ideal Gas Heat Capacity (Cp,gas): The Joback method uses a polynomial equation to

describe the temperature dependence of the ideal gas heat capacity. The coefficients of this

polynomial are determined by summing the contributions of the functional groups.[4]

3.3. Limitations of the Joback Method

While the Joback method is a powerful tool for estimation, it has several limitations:

Lack of Interaction Terms: The method assumes no interactions between functional groups,

which can lead to inaccuracies, especially in molecules with significant steric hindrance or

electronic effects.[4]

Accuracy: The accuracy of the predictions can vary depending on the class of compound

and the property being estimated. For instance, deviations can be significant for very large or

very small molecules.[4]

Availability of Group Contributions: The method is limited to molecules that can be

constructed from the predefined set of functional groups for which contributions have been

determined.

Experimental Protocols for Thermochemical Data
Determination
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While specific experimental data for 3-ethoxypropanal is not readily available, the following

section describes the standard experimental techniques that would be employed to determine

its thermochemical properties.

4.1. Determination of Enthalpy of Formation

The standard enthalpy of formation of an organic compound like 3-ethoxypropanal is typically

determined indirectly through the measurement of its enthalpy of combustion using calorimetry.

[2][8][9]

4.1.1. Combustion Calorimetry

Principle: A precisely weighed sample of the substance is completely combusted in a high-

pressure oxygen atmosphere within a sealed container known as a bomb calorimeter.[8][9]

The heat released by the combustion reaction is absorbed by the surrounding water bath,

and the resulting temperature change is measured.

Apparatus: A bomb calorimeter consists of a high-strength, corrosion-resistant steel bomb, a

water-filled bucket, a stirrer, a thermometer, and an ignition system.[9]

Procedure:

A known mass of 3-ethoxypropanal is placed in a sample holder within the bomb.

The bomb is sealed and pressurized with pure oxygen.

The bomb is submerged in a known quantity of water in the calorimeter.

The initial temperature of the water is recorded.

The sample is ignited via an electrical fuse.

The temperature of the water is monitored until it reaches a maximum and then begins to

cool.

The heat capacity of the calorimeter is determined by calibrating it with a substance of

known heat of combustion, such as benzoic acid.
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Data Analysis: The heat of combustion at constant volume (ΔcU°) is calculated from the

temperature rise and the heat capacity of the calorimeter. This value is then corrected to

standard conditions to obtain the standard enthalpy of combustion (ΔcH°). The standard

enthalpy of formation (ΔfH°) is then calculated using Hess's law, from the known standard

enthalpies of formation of the combustion products (CO₂ and H₂O).[8]

4.2. Determination of Heat Capacity and Entropy

The heat capacity and entropy of 3-ethoxypropanal in the liquid phase would be determined

using adiabatic calorimetry or differential scanning calorimetry (DSC).

4.2.1. Adiabatic Calorimetry

Principle: A known quantity of heat is supplied to the sample in a series of steps, and the

resulting temperature increase is measured under conditions where no heat is exchanged

with the surroundings.

Procedure: The sample is placed in a calorimeter that is surrounded by an adiabatic shield.

The temperature of the shield is controlled to match the temperature of the sample, thereby

minimizing heat loss. A known amount of electrical energy is then passed through a heater in

the sample, and the corresponding temperature rise is recorded.

Data Analysis: The heat capacity (Cp) is calculated as the ratio of the heat supplied to the

temperature change. By measuring the heat capacity as a function of temperature, the

standard entropy (S°) can be determined by integrating Cp/T from absolute zero.

4.2.2. Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a

function of temperature.

Procedure: A small, accurately weighed sample of 3-ethoxypropanal and an inert reference

material are heated or cooled at a constant rate. The instrument measures the differential

heat flow required to maintain both the sample and the reference at the same temperature.

Data Analysis: The heat capacity of the sample is directly proportional to the differential heat

flow.
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Visualization of Computational Workflow
The following diagram illustrates the logical workflow for estimating the thermochemical

properties of 3-ethoxypropanal using the Joback method.

Input Joback Method
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Molecular Structure of
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Functional Groups

(-CH3, -CH2-, -O-, >C=O)

Analyze Summation of Group
Contributions for each Property

Apply Group Values

ΔfH° (gas)

ΔfG°

Cp(T)

Click to download full resolution via product page

Caption: Workflow for estimating thermochemical properties using the Joback method.

Conclusion
This technical guide has summarized the available, albeit calculated, thermochemical data for

3-ethoxypropanal. The Joback method provides a valuable first approximation of these

properties in the absence of experimental data. For applications requiring high accuracy,

experimental determination of the enthalpy of formation, heat capacity, and entropy using the

described calorimetric techniques is recommended. The methodologies outlined herein provide

a framework for both the computational estimation and experimental validation of the

thermochemical properties of 3-ethoxypropanal and other organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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